N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide
Description
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a fluorine atom at the 6-position, a methyl group at the 2-position, and a propyloxane-4-carboxamide moiety.
Properties
IUPAC Name |
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-2-3-13-8-11(6-7-23-13)17(22)19-10-16-20-14-5-4-12(18)9-15(14)21-16/h4-5,9,11,13H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNFDSSFDJWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NCC2=NC3=C(N2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a potent therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride: This compound shares a similar benzimidazole core but differs in its substituents.
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol: Another similar compound with a different functional group at the 2-position.
Uniqueness
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-propyloxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyloxane-4-carboxamide moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
